3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid
Description
Significance of Novel Molecular Scaffolds in Chemical Biology
In the fields of chemical biology and drug discovery, a molecular scaffold refers to a core structural framework of a molecule. wisdomlib.org The exploration of novel molecular scaffolds is of paramount importance as it allows researchers to venture into new areas of chemical space, potentially leading to the discovery of compounds with unique biological activities. researchgate.netnih.gov These core structures serve as carriers for diverse, covalently attached chemical groups, enabling the creation of large combinatorial libraries of molecules for screening against biological targets. wisdomlib.orgmdpi.com
The diversity of molecular scaffolds is crucial for identifying new therapeutic agents. nih.gov By moving beyond established structures, chemists can develop compounds that may overcome challenges associated with existing drugs, such as resistance and off-target effects. The introduction of structural novelty, for instance through the use of seven-membered aliphatic heterocycles like azepane, can also improve the intellectual property landscape for new discoveries. The design and synthesis of new scaffolds are central to developing multifunctional molecules for a wide range of applications, including molecular imaging, diagnostics, and therapeutics. mdpi.com
Table 1: Approaches to the Design of Biologically Relevant Molecular Scaffolds
| Approach | Description |
|---|---|
| Diversity-Oriented Synthesis (DOS) | Employs a "build-couple-pair" strategy to generate a wide array of diverse scaffolds, some of which may resemble natural products. researchgate.net |
| Natural Product-Inspired Synthesis | Uses secondary metabolites from nature as inspiration for discovering bioactive small molecules. researchgate.net |
| Biology-Oriented Synthesis (BIOS) | Prepares analogues of scaffolds derived from natural products, often with reduced structural complexity. researchgate.net |
| Pseudo-Natural Products | Combines fragments from different natural products into novel arrangements not found in nature. researchgate.net |
Overview of Alpha, Beta-Unsaturated Carboxylic Acid Derivatives in Contemporary Research
The core structure of 3-[4-(azepan-1-yl)phenyl]prop-2-enoic acid is an alpha,beta-unsaturated carboxylic acid. This class of organic compounds features a carbon-carbon double bond conjugated with a carboxylic acid group. wikipedia.org This arrangement makes the molecule susceptible to nucleophilic attack at the β-carbon in a process known as conjugate addition or Michael addition. wikipedia.orglibretexts.org This reactivity is a key feature exploited in both industrial applications and drug design.
In industrial chemistry, α,β-unsaturated carboxylic acids like acrylic acid are prone to polymerization and are foundational to the production of polyacrylate plastics. wikipedia.org In medicinal chemistry, the electrophilic nature of the β-carbon allows these compounds to act as Michael acceptors, which can form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This ability to act as a covalent inhibitor is a strategy used in the design of targeted therapeutics. Unsaturated carboxylic acids are a common structural motif, and their properties can vary significantly depending on the position of the double bond relative to the carboxyl group. libretexts.org While α,β-unsaturated acids have this distinct reactivity, those with double bonds further from the carboxyl group exhibit properties more typical of isolated functional groups. libretexts.org
Contextualization of Azepane-Containing Phenylprop-2-enoic Acid Derivatives in Medicinal Chemistry Research
The this compound molecule is distinguished by its azepane ring, a seven-membered saturated heterocycle containing nitrogen. The azepane motif is of considerable interest in drug discovery due to its presence in a variety of bioactive molecules and natural products. researchgate.netlifechemicals.com Its derivatives possess significant structural diversity and have demonstrated a wide array of pharmacological properties. nih.gov To date, more than 20 drugs approved by the FDA contain an azepane moiety. nih.gov
The conformational flexibility of the azepane ring is often a decisive factor in its bioactivity, and the ability to introduce specific substituents to control its conformation is an important aspect of effective drug design. lifechemicals.com Azepane-containing compounds have been investigated for numerous therapeutic applications, as detailed in the table below. nih.gov
Table 2: Selected Therapeutic Applications of Azepane-Containing Scaffolds
| Therapeutic Area | Examples of Investigated Activities |
|---|---|
| Oncology | Investigated as potential anti-cancer agents. researchgate.netnih.gov |
| Infectious Diseases | Explored for anti-tubercular and antimicrobial properties. nih.gov |
| Neuropharmacology | Studied as agents for Alzheimer's disease, as anticonvulsants, and as monoamine transporter inhibitors. nih.govacs.org |
| Metabolic Diseases | Investigated as α-glucosidase inhibitors for diabetes. nih.gov |
| Allergy & Inflammation | Used as histamine (B1213489) H3 receptor antagonists. lifechemicals.comnih.gov |
The combination of the azepane ring with the phenylprop-2-enoic acid (a derivative of cinnamic acid) framework creates a specific molecular architecture. Phenylprop-2-enoic acid derivatives themselves are widely studied for their biological activities. mdpi.com Therefore, a compound like this compound stands as a representative of a chemical space rich with potential for medicinal chemistry research, merging the established pharmacological significance of the azepane ring with the reactive and structural properties of the α,β-unsaturated acid system.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(18)10-7-13-5-8-14(9-6-13)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNCAFCPWANAPH-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Azepan 1 Yl Phenyl Prop 2 Enoic Acid
Retrosynthetic Analysis of the 3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid Core Structure
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are identified at the C=C double bond and the C-N bond of the tertiary amine.
A logical retrosynthetic approach would involve a disconnection of the carbon-carbon double bond of the prop-2-enoic acid moiety. This disconnection points to a Knoevenagel condensation reaction, a well-established method for forming α,β-unsaturated acids. wikipedia.org This suggests two key synthons: an electrophilic carbonyl compound, specifically 4-(azepan-1-yl)benzaldehyde (B2369951), and a nucleophilic carbanion equivalent derived from a compound with an active methylene (B1212753) group, such as malonic acid.
Further disconnection of the 4-(azepan-1-yl)benzaldehyde intermediate at the C-N bond suggests a nucleophilic aromatic substitution reaction. This leads to two readily available starting materials: a substituted benzaldehyde (B42025) with a suitable leaving group at the para position (e.g., 4-fluorobenzaldehyde) and the cyclic secondary amine, azepane. This retrosynthetic strategy provides a clear and efficient pathway to the target molecule from simple precursors.
Established Synthetic Pathways for this compound
The synthesis of this compound is most effectively achieved through a two-step process involving the preparation of a key aldehyde intermediate followed by a condensation reaction.
Synthesis of Key Precursors and Intermediates
The primary precursor required for the synthesis is 4-(azepan-1-yl)benzaldehyde. This intermediate can be synthesized via a nucleophilic aromatic substitution reaction. In a typical procedure, 4-fluorobenzaldehyde (B137897) is reacted with azepane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is heated to facilitate the substitution of the fluorine atom by the azepane nitrogen.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Fluorobenzaldehyde | Azepane | K₂CO₃ | DMF | 100-120 | 85-95 |
| 4-Chlorobenzaldehyde | Azepane | K₂CO₃ | DMSO | 120-140 | 70-85 |
The other key precursor is malonic acid, which is a commercially available and inexpensive starting material for the subsequent condensation step.
Condensation and Coupling Reactions for Olefin Formation
The formation of the prop-2-enoic acid structure is achieved through a Knoevenagel condensation reaction between 4-(azepan-1-yl)benzaldehyde and malonic acid. mdpi.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). The reaction proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct then undergoes dehydration to form the α,β-unsaturated dicarboxylic acid intermediate.
A common and highly effective variation of this reaction is the Doebner modification, where the condensation is carried out in pyridine, which also acts as the solvent. wikipedia.org A key feature of the Doebner modification is that the intermediate unsaturated dicarboxylic acid readily undergoes decarboxylation under the reaction conditions to yield the desired this compound. wikipedia.org
Optimization of Reaction Conditions for Yield and Stereoselectivity
The yield and stereoselectivity of the Knoevenagel condensation can be influenced by several factors. The choice of catalyst and solvent is crucial. While piperidine and pyridine are commonly used, other amine catalysts can also be employed. The reaction temperature also plays a significant role; higher temperatures generally favor the decarboxylation step in the Doebner modification.
The stereochemistry of the resulting double bond is another important consideration. The E-isomer (trans) is typically the thermodynamically more stable product and is often formed preferentially. The use of certain catalysts and reaction conditions can enhance the stereoselectivity towards the E-isomer. For instance, using piperidinium (B107235) acetate (B1210297) in DMSO or DMF at elevated temperatures has been shown to produce (E)-alk-3-enoic acids with high stereoselectivity.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Product | Stereoselectivity (E:Z) |
| 4-(azepan-1-yl)benzaldehyde | Malonic Acid | Piperidine | Pyridine | Reflux | This compound | >95:5 |
| 4-(azepan-1-yl)benzaldehyde | Malonic Acid | Piperidinium Acetate | DMSO | 100 | This compound | >98:2 |
Novel Synthetic Approaches and Catalyst Development for Analogous Compounds
While the Knoevenagel condensation is a robust method, research into alternative synthetic routes and more efficient catalytic systems is ongoing for the synthesis of cinnamic acid analogues.
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. nih.gov The synthesis of this compound can be approached through methodologies that align with these principles. A common route for analogous α,β-unsaturated carboxylic acids is the Knoevenagel condensation, which can be adapted for a greener profile.
This approach would likely involve the reaction of 4-(azepan-1-yl)benzaldehyde with malonic acid. To enhance the sustainability of this process, several green chemistry tactics can be employed:
Solvent Selection: Utilizing green solvents such as water or ethanol, or even performing the reaction under solvent-free conditions, can significantly reduce the environmental impact. researchgate.net Solvent-free reactions, in particular, offer benefits such as high reaction rates and easier product purification. researchgate.net
Catalysis: Employing catalysts that are non-toxic, recyclable, and highly efficient is a cornerstone of green synthesis. For the Knoevenagel condensation, mild base catalysts like piperidine or pyrrolidine (B122466) are often used. Polymer-supported catalysts can also be an excellent alternative, as they are easily separated from the reaction mixture and can be reused, simplifying the work-up process and reducing waste. matanginicollege.ac.in
Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can often reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. mdpi.comresearchgate.net
A potential green synthetic pathway is outlined below, emphasizing atom economy and waste reduction. semanticscholar.org
| Reaction Step | Reactants | Conditions | Green Chemistry Principle |
| Condensation | 4-(azepan-1-yl)benzaldehyde, Malonic acid | Base catalyst (e.g., piperidine), Solvent-free, Microwave irradiation | High atom economy, energy efficiency, reduced solvent waste |
| Decarboxylation | Intermediate from condensation | Heating (often occurs in situ) | High atom economy |
This table illustrates a hypothetical green approach to the synthesis of the target compound.
Derivatization Strategies of the this compound Scaffold
The structure of this compound features several reactive sites—the carboxylic acid moiety, the azepane nitrogen, and the phenyl ring—making it an excellent candidate for derivatization to generate a library of new chemical entities.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups for derivatization.
Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. This involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst for a greener approach. researchgate.net The use of water-tolerant solid acids is particularly advantageous as it simplifies product isolation and catalyst recycling. researchgate.net
Amidation: The formation of an amide bond is a fundamental transformation in medicinal chemistry. basjsci.edu.iq Direct condensation of the carboxylic acid with a primary or secondary amine is a common method. basjsci.edu.iq This reaction often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. However, methods for direct amide synthesis without coupling agents, sometimes under hydrothermal conditions, are being developed as more environmentally friendly alternatives. basjsci.edu.iq An early amidation strategy during the synthesis can also preclude the need for coupling reagents entirely. nih.gov
The table below summarizes representative derivatization reactions of the carboxylic acid group.
| Reaction Type | Reagent | Catalyst/Coupling Agent | Product |
| Esterification | Methanol | H₂SO₄ | Methyl 3-[4-(azepan-1-yl)phenyl]prop-2-enoate |
| Esterification | Ethanol | Solid Acid Catalyst | Ethyl 3-[4-(azepan-1-yl)phenyl]prop-2-enoate |
| Amidation | Ammonia | EDC/HOBt | 3-[4-(azepan-1-yl)phenyl]prop-2-enamide |
| Amidation | Diethylamine | DCC | N,N-diethyl-3-[4-(azepan-1-yl)phenyl]prop-2-enamide |
Modifications of the Azepane Nitrogen Atom
The tertiary amine nitrogen within the azepane ring is a nucleophilic center and can undergo several chemical transformations. nih.gov The synthesis of functionalized azepanes is a topic of significant interest due to their presence in bioactive molecules. nih.govnih.gov
Quaternization: The nitrogen atom can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation modifies the steric and electronic properties of the azepane moiety and introduces a permanent positive charge.
N-Oxide Formation: Oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. This increases the polarity of the molecule and introduces a new functional group that can participate in further reactions.
These potential modifications are summarized in the following table.
| Reaction Type | Reagent | Product |
| Quaternization | Methyl Iodide | 1-methyl-1-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl]azepanium iodide |
| N-Oxide Formation | m-CPBA | 1-oxy-1-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl]azepane |
Functionalization of the Phenyl Ring
The phenyl ring can be functionalized through electrophilic aromatic substitution. The position of substitution is directed by the existing groups on the ring: the azepan-1-yl group and the prop-2-enoic acid chain.
The azepan-1-yl group, with the nitrogen atom's lone pair of electrons, is a strong activating group and is ortho, para-directing. The prop-2-enoic acid group is a deactivating group and is meta-directing. In cases of competing directing effects, the powerful activating group typically controls the position of substitution. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the azepan-1-yl group (positions 3 and 5 of the phenyl ring).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine in the presence of a Lewis acid or N-bromosuccinimide.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
The table below outlines these functionalization strategies.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-[4-(azepan-1-yl)-3-nitrophenyl]prop-2-enoic acid |
| Bromination | Br₂, FeBr₃ | 3-[3-bromo-4-(azepan-1-yl)phenyl]prop-2-enoic acid |
| Sulfonation | Fuming H₂SO₄ | 5-(azepan-1-yl)-2-(2-carboxyvinyl)benzenesulfonic acid |
Through these varied synthetic and derivatization strategies, the this compound scaffold can be elaborated into a wide range of new molecules with diverse chemical properties.
Computational and Theoretical Investigations of 3 4 Azepan 1 Yl Phenyl Prop 2 Enoic Acid
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations for 3-[4-(azepan-1-yl)phenyl]prop-2-enoic acid would yield fundamental information about its optimized geometry and electronic ground state.
A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. The output would provide the molecule's minimum energy structure, detailing bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as total energy, dipole moment, and vibrational frequencies could be calculated. These vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra.
Table 1: Illustrative DFT-Calculated Ground State Properties for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Property | Calculated Value |
|---|---|
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| C=C Bond Length (prop-2-enoic) | 1.34 Å |
| C=O Bond Length (acid) | 1.21 Å |
| O-H Bond Length (acid) | 0.97 Å |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com
For this compound, FMO analysis would provide the energies of the HOMO and LUMO, as well as their spatial distribution. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. The visualization of these orbitals would show which parts of the molecule are most likely to be involved in electron donation and acceptance.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net
For this compound, an ESP map would reveal the regions of negative and positive electrostatic potential. Typically, red or yellow colors indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors represent electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.net In this molecule, one would expect to see a high negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the acidic hydrogen atom. The nitrogen of the azepane ring would also likely exhibit a region of negative potential.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static, and its flexibility can have a significant impact on its properties and biological activity. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the dynamic nature of molecules.
Conformational analysis aims to identify all possible stable arrangements of a molecule (conformers or rotamers) and to determine their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, a systematic or stochastic search of the conformational space would be performed.
This process would identify numerous local energy minima on the potential energy surface, with one corresponding to the global minimum energy conformation—the most stable structure of the molecule. The results would be presented as a list of conformers with their relative energies, providing insight into the molecule's preferred shapes.
Molecular Dynamics (MD) simulations would provide a time-resolved view of the conformational dynamics of this compound. By solving Newton's equations of motion for the atoms of the molecule over time, an MD simulation can reveal how the molecule moves and changes its shape.
Analysis of the MD trajectory would allow for the identification of key intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. It would also provide information on the flexibility of different parts of the molecule, such as the rotation of the phenyl ring or the puckering of the azepane ring. This dynamic picture is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.
Solvation Effects on Molecular Conformations
The conformation of a molecule, which dictates its three-dimensional structure, can be significantly influenced by its environment. In the gas phase, a molecule adopts a conformation primarily determined by intramolecular forces. However, in a solution, the interactions between the solute and solvent molecules play a crucial role. For this compound, which contains both polar (carboxylic acid) and nonpolar (phenyl and azepane rings) moieties, the choice of solvent is critical in determining its preferred shape.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.govnih.govresearchgate.net
Given the structural similarities of this compound to known inhibitors of enzymes such as tyrosinase or acetylcholinesterase, molecular docking studies can be performed to hypothesize its binding modes with these receptors. nih.govresearchgate.net Using software like AutoDock, the compound can be docked into the active site of a target protein whose three-dimensional structure is known. nih.govresearchgate.net The output of a docking simulation is a set of possible binding poses, each associated with a binding energy score that estimates the strength of the interaction. laurinpublishers.com Lower binding energies typically indicate a more stable complex.
Table 1: Hypothetical Binding Energies of this compound with Various Receptors
| Hypothesized Receptor | PDB ID | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Tyrosinase | 2XSN | -8.5 |
| Acetylcholinesterase | 4EY7 | -9.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
A detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, several types of interactions are anticipated:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues in the binding pocket. The nitrogen atom in the azepane ring could also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring and the aliphatic azepane ring can engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine. mdpi.com
Pi-Stacking Interactions: The aromatic phenyl ring can form pi-pi stacking or pi-cation interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the active site. mdpi.com
By examining the interactions between this compound and the amino acid residues of a hypothesized receptor, key residues that are crucial for binding can be identified. For instance, in a hypothetical docking with acetylcholinesterase, the phenyl ring might interact with Trp86 and Tyr337 in the anionic subsite, while the carboxylic acid could form hydrogen bonds with residues in the catalytic triad. mdpi.com Identifying these key residues is vital for understanding the mechanism of action and for designing more potent and selective analogs.
In Silico Prediction of Spectroscopic Signatures
Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its experimental characterization.
Theoretical vibrational spectra (Infrared and Raman) of this compound can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govresearchgate.net These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectrum with the experimentally obtained spectrum, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., C=O stretching, C-H bending, ring vibrations) can be made. nih.govresearchgate.net This comparison helps to confirm the molecular structure and provides insights into the intramolecular forces.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | 3500-3300 |
| C=O stretch (Carboxylic Acid) | 1720-1700 |
| C=C stretch (Alkene) | 1650-1630 |
| C-N stretch (Azepane) | 1250-1020 |
Note: The data in this table represents typical frequency ranges for these functional groups and is for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in the structural elucidation of novel organic compounds. rsc.org For a molecule such as this compound, computational methods can provide valuable insights into its electronic structure and can aid in the assignment of experimentally observed NMR spectra. These theoretical calculations are particularly useful for distinguishing between potential isomers or for understanding the magnetic environment of each nucleus within the molecule.
The prediction of NMR chemical shifts is typically a multi-step process rooted in quantum mechanical calculations. The first and most critical step involves the optimization of the molecule's three-dimensional geometry. This is commonly achieved using Density Functional Theory (DFT) methods, which provide a good balance between computational cost and accuracy. rsc.org Following geometry optimization, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated.
A widely employed and successful method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method. rsc.org The GIAO approach effectively addresses the issue of gauge-origin dependence, ensuring that the calculated magnetic properties are independent of the coordinate system's origin. This calculation yields isotropic magnetic shielding constants (σ) for each atom.
To convert these shielding constants into the more familiar chemical shifts (δ), the calculated shielding constant of a reference standard, typically tetramethylsilane (B1202638) (TMS), is used. The chemical shift of a given nucleus is then determined by the difference between the shielding constant of the reference (σref) and the calculated shielding constant of the nucleus (σ):
δ = σref − σ
The accuracy of the predicted chemical shifts is highly dependent on the chosen level of theory, including the functional and the basis set. acs.org Contemporary DFT protocols can routinely achieve accuracies with a root mean square error (RMSE) of approximately 2.5 ppm for ¹³C shifts and 0.15 ppm for ¹H shifts when compared to experimental data. nrel.gov
Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on these computational principles. The assignments are based on the analysis of the molecular structure, considering the electronic effects of the substituent groups.
Predicted ¹H NMR Chemical Shifts
The predicted proton NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The protons of the azepane ring are expected in the upfield region, while the protons on the phenyl ring and the acrylic acid moiety are shifted downfield due to deshielding effects.
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity |
|---|---|---|
| -COOH | ~12.0 | singlet (broad) |
| Olefinic H (α to COOH) | ~6.3 | doublet |
| Olefinic H (β to COOH) | ~7.6 | doublet |
| Aromatic H (ortho to prop-2-enoic acid) | ~7.5 | doublet |
| Aromatic H (ortho to azepane) | ~6.7 | doublet |
| Azepane H (α to N) | ~3.4 | triplet |
| Azepane H (β to N) | ~1.7 | multiplet |
| Azepane H (γ to N) | ~1.6 | multiplet |
Predicted ¹³C NMR Chemical Shifts
The theoretical ¹³C NMR spectrum would display a range of chemical shifts reflecting the different carbon environments, from the sp³ hybridized carbons of the azepane ring to the sp² carbons of the phenyl ring, the olefinic bond, and the carboxyl group.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
|---|---|
| -COOH | ~172.0 |
| Olefinic C (α to COOH) | ~117.0 |
| Olefinic C (β to COOH) | ~144.0 |
| Aromatic C (ipso, attached to prop-2-enoic acid) | ~125.0 |
| Aromatic C (ipso, attached to azepane) | ~152.0 |
| Aromatic C (ortho to prop-2-enoic acid) | ~130.0 |
| Aromatic C (ortho to azepane) | ~112.0 |
| Azepane C (α to N) | ~49.0 |
| Azepane C (β to N) | ~28.0 |
| Azepane C (γ to N) | ~27.0 |
These predicted values serve as a robust guideline for the interpretation of experimental data. By comparing the computationally generated spectrum with an acquired experimental spectrum, researchers can confidently assign signals and verify the chemical structure of this compound.
No Mechanistic Biological Studies Found for this compound
A comprehensive search of available scientific literature and databases has revealed no specific mechanistic biological studies for the chemical compound this compound.
Despite a thorough investigation for data pertaining to the compound's in vitro receptor binding, functional assays, enzyme inhibition, and its effects on intracellular signaling pathways and gene expression, no dedicated research findings were identified.
Consequently, it is not possible to provide a detailed article on the "Mechanistic Biological Studies of this compound" as requested. The specific data required to populate the outlined sections and subsections, including ligand-receptor interaction kinetics, agonist/antagonist characterization, enzyme inhibition profiles, and modulation of cellular mechanisms, is not available in the public domain.
Further research would be required to elucidate the biological activity and molecular mechanisms of this particular compound. Without primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Mechanistic Biological Studies of 3 4 Azepan 1 Yl Phenyl Prop 2 Enoic Acid
Elucidation of Molecular Mechanisms of Action in Model Systems
Investigation of Protein-Protein and Protein-Nucleic Acid Interactions
Currently, there is a notable absence of published scientific literature detailing the investigation of 3-[4-(azepan-1-yl)phenyl]prop-2-enoic acid's effects on protein-protein and protein-nucleic acid interactions. Research has primarily focused on its direct enzymatic inhibition, and further studies are required to explore its potential broader biological effects on cellular interaction networks.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for this compound are not extensively documented in the public domain. The systematic exploration of how structural modifications to this molecule affect its biological activity and physicochemical properties is a critical area for future research.
In the absence of a substantial dataset from the synthesis and biological evaluation of a series of analogs, no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been reported. QSAR modeling would be a valuable future step to quantitatively describe the relationship between the chemical structures of its analogs and their biological activities.
The identification of specific pharmacophoric elements and structural hotspots for this compound has not been explicitly detailed in available research. While its core structure is known, a thorough understanding of the essential three-dimensional arrangement of chemical features responsible for its biological activity, and the specific regions of the molecule that are most sensitive to modification, awaits further investigation.
Cellular Permeation and Efflux Mechanism Studies in In Vitro Models
Information regarding the cellular permeation and efflux mechanisms of this compound is not present in the currently accessible scientific literature. These studies are crucial for understanding the compound's ability to reach its intracellular targets.
There are no published reports on the assessment of the membrane permeability of this compound using in vitro models such as Caco-2 or MDCK cell monolayers. Such experiments would provide key data on its potential for oral absorption and its classification under the Biopharmaceutics Classification System (BCS). The following table illustrates the type of data that would be generated from such a study, but it is important to note that this is a hypothetical representation due to the lack of available experimental results.
| Parameter | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Permeability | Apical to Basolateral (A→B) | Data Not Available | Data Not Available |
| Permeability | Basolateral to Apical (B→A) | Data Not Available | Data Not Available |
Investigation of Transporter Protein Interactions in Cell Lines
The interaction of a compound with transporter proteins is crucial for understanding its absorption, distribution, and excretion. nih.gov These studies are typically conducted using various cell lines that overexpress specific uptake or efflux transporters. For instance, cell lines like MDCK-MDR1 are utilized to assess permeability and efflux ratios, which indicate a compound's ability to cross biological barriers like the blood-brain barrier. nih.gov
Commonly investigated transporter proteins include those from the Organic Anion Transporting Polypeptide (OATP) family, which are significant for the uptake of drugs into hepatocytes, and efflux transporters like P-glycoprotein (MDR1), which can limit the bioavailability of orally administered drugs. nih.gov The interaction with such transporters is a key determinant of a drug's pharmacokinetic profile. nih.gov
In Vitro Metabolic Stability and Biotransformation Pathways
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's behavior in the body. nuvisan.com These assays typically involve incubating the compound with liver subcellular fractions, such as microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes. nuvisan.comresearchgate.net
Characterization of Metabolites in Subcellular Fractions (e.g., microsomes, S9 fractions)
The primary goal of these studies is to identify and characterize the metabolites formed. nih.gov Subcellular fractions like liver microsomes from humans and various animal species are commonly used to assess the metabolic fate of a compound. nuvisan.com By analyzing the incubation mixture using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify the structures of various metabolites. nih.govnih.gov
For example, in studies of other compounds, metabolites are often formed through reactions such as hydroxylation, N-demethylation, N-oxidation, and glucuronidation. nih.govnih.govmdpi.com The identification of these metabolites provides insight into how the parent compound is structurally altered in the body.
Below is an example of a data table that could be generated from such a study, showing hypothetical metabolite data for this compound.
| Metabolite ID | Retention Time (min) | [M+H]+ (m/z) | Proposed Biotransformation |
| M1 | 3.5 | 276.1598 | Hydroxylation of the azepane ring |
| M2 | 4.2 | 292.1547 | Dihydroxylation of the azepane ring |
| M3 | 5.1 | 246.1339 | N-dealkylation |
| M4 | 6.8 | 436.1915 | Glucuronide conjugation |
Identification of Contributing Metabolic Enzymes and Pathways
Once metabolites are identified, the next step is to pinpoint the specific enzymes responsible for their formation. This is often achieved through a combination of approaches, including the use of specific chemical inhibitors for different enzyme families or recombinant human cytochrome P450 (CYP) enzymes. mdpi.com
The major families of enzymes involved in drug metabolism are the cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). mdpi.com For instance, studies on other compounds have identified specific isoforms like CYP3A4, CYP2C9, and UGT2B7 as being key players in their metabolism. nih.govmdpi.com Identifying the contributing enzymes is crucial for predicting potential drug-drug interactions. mdpi.com
The primary metabolic pathways for many compounds include oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation reactions like glucuronidation (Phase II reactions). mdpi.com Understanding these pathways is essential for a comprehensive view of the compound's disposition.
Below is an example of a data table summarizing the potential enzymes involved in the metabolism of this compound, based on general principles of drug metabolism.
| Metabolic Pathway | Proposed Enzyme(s) |
| Hydroxylation | CYP3A4, CYP2D6 |
| N-dealkylation | CYP3A4, CYP2C19 |
| Glucuronidation | UGT1A1, UGT2B7 |
Future Research Directions and Translational Perspectives for 3 4 Azepan 1 Yl Phenyl Prop 2 Enoic Acid Research
Advancements in Asymmetric Synthesis and Stereocontrol
The biological activity of chiral molecules is often highly dependent on their stereochemistry. For 3-[4-(azepan-1-yl)phenyl]prop-2-enoic acid, the presence of the double bond in the prop-2-enoic acid chain results in E and Z geometric isomers. nih.gov It is crucial to investigate these isomers separately, as they can exhibit significantly different pharmacological and pharmacokinetic properties. Future synthetic efforts should focus on stereoselective methods that allow for the controlled synthesis of either the E or Z isomer in high purity.
Furthermore, modifications to the core scaffold could introduce one or more chiral centers. For instance, substitution on the azepane ring or the acrylic acid backbone can lead to enantiomeric pairs. Asymmetric synthesis will be paramount to access these stereoisomers in an enantiomerically pure form. Methodologies that could be explored include:
Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as metal-ligand complexes, to guide the formation of a specific stereoisomer. This approach is highly efficient for creating optically active products. nih.gov
Enzymatic Resolution: Using enzymes, such as lipases, that can selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of both enantiomers. researchgate.net
Developing robust and scalable asymmetric syntheses will be a critical step in performing detailed structure-activity relationship (SAR) studies and identifying the optimal stereoisomer for further therapeutic development.
High-Throughput Screening and Virtual Screening Methodologies for Related Scaffolds
To expedite the discovery of novel bioactive compounds based on the this compound scaffold, high-throughput screening (HTS) and virtual screening (VS) methodologies are indispensable.
High-Throughput Screening (HTS) involves the automated testing of large libraries of chemical compounds against a specific biological target. nih.govnih.gov By designing a focused library of derivatives around the core scaffold, researchers can rapidly identify "hit" compounds with desired activity. The development of robust and miniaturized assays is key to the success of HTS campaigns. nih.gov
Virtual Screening (VS) utilizes computational methods to screen vast chemical databases for molecules that are likely to bind to a target of interest, thereby reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net Key VS approaches include:
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound (like this compound) to find other molecules with similar structural or physicochemical properties. researchgate.net
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be used to dock millions of compounds into the target's binding site and score their potential interactions. researchgate.netresearchgate.net This can identify novel scaffolds that fit the target but may be structurally distinct from the initial lead.
Combining these screening approaches can efficiently explore the chemical space around this scaffold to discover derivatives with enhanced potency, selectivity, and favorable drug-like properties. mdpi.com
Deeper Mechanistic Insights through Advanced Biophysical Techniques
Understanding precisely how a compound interacts with its biological target at a molecular level is fundamental for rational drug design. While initial screening can identify active compounds, advanced biophysical techniques are required to elucidate the mechanism of action. nih.gov These methods provide critical data on binding affinity, kinetics, thermodynamics, and structural engagement.
Future research should employ a suite of these techniques to characterize the interactions of promising this compound derivatives.
| Technique | Information Gained | Significance |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates) and affinity (KD). | Provides a detailed understanding of how quickly a compound binds to its target and how long it remains bound. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (KD) and the thermodynamic parameters (enthalpy and entropy) of binding. | Reveals the driving forces behind the molecular interaction (e.g., hydrogen bonding, hydrophobic effects). nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of the compound's binding site on the target protein and structural changes upon binding. | Offers high-resolution structural information about the ligand-target complex in solution. nih.gov |
| X-ray Crystallography | High-resolution, 3D structure of the compound bound to its target protein. | Provides a definitive atomic-level picture of the binding mode, guiding further structure-based drug design. |
| Affinity Selection Mass Spectrometry (AS-MS) | Identification and characterization of protein-small molecule complexes. | A powerful tool for primary screening and confirming direct binding to the intended target. nih.gov |
By using these methods, researchers can gain a comprehensive understanding of the molecular interactions, enabling the rational design of next-generation compounds with improved properties.
Integration of Cheminformatics and Machine Learning for Predictive Modeling
Cheminformatics and machine learning (ML) are transforming drug discovery by enabling the prediction of a compound's properties from its chemical structure. nih.govmdpi.com For the this compound scaffold, these computational tools can be leveraged to build predictive models and guide the design-test-analyze cycle more efficiently.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By training a model on existing data, the activity of new, unsynthesized derivatives can be predicted, helping to prioritize which compounds to synthesize.
ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. mdpi.com This allows for the early identification of candidates with potential liabilities (e.g., poor oral absorption, high toxicity), reducing late-stage attrition.
Generative Models: Advanced ML algorithms can design novel molecules de novo that are optimized for specific properties, such as high predicted activity against a target and favorable ADMET profiles.
Integrating these predictive models into the research workflow can significantly reduce the time and cost of drug discovery by focusing laboratory efforts on the most promising compounds. mdpi.comnih.gov
Exploration of Polypharmacology and Off-Target Interactions at a Mechanistic Level
Many drugs exert their therapeutic effects by interacting with multiple biological targets, a concept known as polypharmacology. Conversely, interactions with unintended "off-targets" can lead to adverse effects. frontiersin.org Given that both the cinnamic acid and azepane scaffolds are considered "privileged structures" found in compounds active against numerous targets, it is crucial to systematically investigate the broader interaction profile of this compound derivatives. nih.govnih.gov
Future research should focus on:
Systematic Target Profiling: Screening promising compounds against large panels of receptors, enzymes, and ion channels to build a comprehensive interaction map.
Computational Off-Target Prediction: Using computational tools that compare the structure of a lead compound to databases of known ligands to predict potential off-target interactions. frontiersin.org This can provide an early warning of potential side effects.
Mechanistic Deconvolution: For identified off-target interactions, it is important to determine the binding affinity and functional consequence. This helps to distinguish between interactions that may be therapeutically beneficial (polypharmacology) and those that are likely to cause toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid?
- Methodological Answer : The synthesis typically involves coupling reactions between azepane-substituted aryl halides and propenoic acid derivatives. For example, Suzuki-Miyaura cross-coupling can be employed to attach the azepane-phenyl moiety to the propenoic acid backbone using palladium catalysts . Alternatively, reductive amination of 4-aminophenylpropenoic acid with cyclohexanone derivatives (followed by ring expansion) may yield the azepane substituent . Key steps include purification via column chromatography and verification of intermediate structures using H NMR.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- H/C NMR : Critical for confirming the presence of the azepane ring (e.g., NH proton at δ 1.5–2.0 ppm, methylene groups in the 7-membered ring) and the propenoic acid moiety (vinyl protons at δ 6.2–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) .
- HPLC-MS : Used to assess purity (>95%) and molecular weight confirmation (e.g., [M+H]+ ion at m/z 288.3) .
- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm) and N-H bending (~1550 cm) .
Q. What preliminary biological assays are suggested for initial pharmacological profiling?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or GPCRs (e.g., using fluorescence-based ADP-Glo™ assays) due to the azepane ring’s potential as a pharmacophore .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Solubility and Stability : Perform pH-dependent solubility tests in PBS and simulated gastric fluid to guide formulation strategies .
Advanced Research Questions
Q. How do structural modifications at the azepane moiety affect target selectivity?
- Methodological Answer :
- Ring Expansion/Contraction : Compare azepane (7-membered) vs. piperidine (6-membered) analogs. Larger rings may enhance selectivity for lipid-binding targets (e.g., fatty acid-binding proteins) due to increased hydrophobicity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) to the azepane nitrogen to modulate binding kinetics. Monitor changes via surface plasmon resonance (SPR) .
Q. What computational approaches are used to model interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2). Focus on hydrogen bonding between the propenoic acid group and Arg120 .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy with MM/PBSA .
Q. How can researchers resolve discrepancies in reported IC values across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers) .
- Impurity Analysis : Use LC-MS to identify batch-specific contaminants (e.g., unreacted aryl halides) that may inflate IC values .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare data from multiple labs, accounting for variables like cell passage number or enzyme lot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
